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Introduction
Tinnitus, the perception of sound without an external source, is a prevalent and often

debilitating condition. A significant subtype, cochlear synaptic tinnitus, is hypothesized to

originate from glutamatergic excitotoxicity at the synapse between inner hair cells (IHCs) and

spiral ganglion neurons. This excitotoxicity leads to a condition known as cochlear

synaptopathy, characterized by the loss of synaptic ribbons without the loss of hair cells.

Caroverine, a quinoxaline-derivative, has emerged as a promising therapeutic agent due to its

multifaceted mechanism of action, primarily as a glutamate receptor antagonist and a calcium

channel blocker.[1][2][3] These application notes provide a comprehensive overview of the use

of Caroverine in preclinical and clinical research for cochlear synaptic tinnitus, detailing its

mechanism of action, summarizing clinical data, and providing detailed experimental protocols.

Mechanism of Action
Caroverine exerts its therapeutic effects through a multi-target mechanism. It functions as a

competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)

receptors and a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[4][5]

This dual antagonism mitigates the excitotoxic effects of excessive glutamate release in the

cochlear synapse, a key pathological event in cochlear synaptic tinnitus.[6] Additionally,

Caroverine exhibits calcium channel blocking properties, further protecting against intracellular
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calcium overload and subsequent neuronal damage.[1][2] Its antioxidant properties also

contribute to its neuroprotective effects in the auditory system.[1][3]
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Caption: Caroverine's mechanism in cochlear synaptic tinnitus. (Within 100 characters)

Quantitative Data from Clinical Studies
Several clinical studies have evaluated the efficacy and safety of Caroverine for tinnitus

treatment. The data below summarizes key findings from these studies.
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Study
Administration
Route & Dosage

Treatment Duration
Key Efficacy
Findings

Denk et al. (1997)[4]

[5][7][8]

Single intravenous

infusion
Single dose

In the Caroverine

group, 63.3% of

patients responded to

therapy immediately

after the infusion,

showing a reduction in

both subjective rating

and psychoacoustic

measurement of

tinnitus. In contrast,

none of the patients in

the placebo group

showed a significant

response.[4][5]

Kumari & Kumar[9]
Oral, 20 mg twice

daily
90 days

64% of patients in the

Caroverine group

showed a reduction in

tinnitus. 8%

experienced complete

relief, 12% had over

50% improvement,

and 44% had

improvement below

50%. This was a

statistically significant

improvement

compared to the

placebo group, where

only 20% showed

improvement.[9]

Mahendru et al.[10] Single intravenous

infusion of 160 mg

12 weeks follow-up Caroverine showed a

significant

improvement in

Tinnitus Handicap
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Inventory (THI) scores

up to 4 weeks. The

effect was not

significant at 12

weeks, suggesting a

single infusion may be

effective for 4-6

weeks.[10]

Quasi-experimental

study (2024)[11][12]

Oral, 40 mg twice

daily
90 days

An overall reduction in

tinnitus was observed

in 53.3% of the

Caroverine-treated

group. There was a

significant

improvement in the

tinnitus case history

questionnaire score

and a larger decrease

in the THI score

compared to the

standard of care.[11]

[12]

Ehrenberger (2005)

[13]

Topical, 1%

Caroverine eardrops
Not specified

A long-lasting

tinnitolytic effect was

observed, with the

probability of success

correlating with the

pre-therapeutic

tinnitus intensity. The

treatment was

particularly successful

for patients with

Meniere's disease and

sudden hearing loss

associated with

tinnitus.[13]
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Experimental Protocols
Preclinical Models
This protocol describes a method to induce cochlear synaptopathy in mice, a key model for

studying cochlear synaptic tinnitus.

Start Noise Exposure
(8-16 kHz octave-band noise, 97.5-100 dB SPL, 2 hours)

Recovery Period
(Minimum 2 weeks)

Assessment of Synaptopathy
(ABR and Immunohistochemistry) End

Click to download full resolution via product page

Caption: Workflow for inducing cochlear synaptopathy in mice. (Within 100 characters)

Materials:

CBA/CaJ mice (or other suitable strain)

Sound-exposure chamber with a calibrated sound delivery system

Noise generation software and amplifier

Small cages for holding mice during exposure

Procedure:

Animal Preparation: Acclimatize male CBA/CaJ mice (6-8 weeks old) to the facility for at

least one week before the experiment.

Noise Exposure: Place unanesthetized mice in a small wire-mesh cage within the

reverberant sound-exposure chamber. Expose the mice to an octave-band noise (8–16 kHz)

for 2 hours at an intensity of 97.5-100 dB SPL.[1]

Recovery: After noise exposure, return the mice to their home cages and allow for a recovery

period of at least 2 weeks. This period allows for the temporary threshold shift to recover,

revealing the underlying synaptopathy.[1]
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Confirmation of Synaptopathy: Assess the degree of synaptopathy using Auditory Brainstem

Response (ABR) and immunohistochemistry (see Protocols 2 and 3).

ABR is a non-invasive method to assess the integrity of the auditory pathway and is crucial for

evaluating hearing thresholds and neural responses.

Materials:

ABR recording system (e.g., Tucker-Davis Technologies) with a soundproof chamber

Subdermal needle electrodes

Anesthetic (e.g., ketamine/xylazine mixture)

Heating pad to maintain body temperature

Procedure:

Animal Anesthesia: Anesthetize the mouse with an intraperitoneal injection of ketamine (100

mg/kg) and xylazine (10 mg/kg).[9]

Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the

ipsilateral pinna (reference), and in the contralateral hind leg (ground).[14]

Acoustic Stimulation: Deliver acoustic stimuli (clicks and tone pips at various frequencies,

e.g., 8, 16, 32 kHz) to the ear canal via a calibrated speaker.[9]

Recording: Record the neural responses from 90 dB SPL down to 10 dB below the threshold

in 5 or 10 dB steps.[9][14] Average the responses to multiple stimuli (e.g., 512) for each

intensity level to improve the signal-to-noise ratio.[14]

Data Analysis: Determine the hearing threshold, which is the lowest stimulus intensity that

elicits a discernible ABR wave I. Analyze the amplitude and latency of ABR waves,

particularly wave I, which reflects the summed activity of the auditory nerve. A reduction in

wave I amplitude at supra-threshold levels, with normal thresholds, is indicative of cochlear

synaptopathy.[1]
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This protocol allows for the direct visualization and quantification of synaptic loss in the

cochlea.

Materials:

Dissecting microscope and tools

Fixative (e.g., 4% paraformaldehyde)

Permeabilization/blocking solution (e.g., PBS with Triton X-100 and normal horse serum)

Primary antibodies: anti-CtBP2 (for ribbon synapses) and anti-GluA2/3 (for postsynaptic

receptors)

Fluorescently-labeled secondary antibodies

Mounting medium with DAPI

Confocal microscope

Procedure:

Tissue Preparation: Euthanize the mouse and perfuse transcardially with saline followed by

4% paraformaldehyde. Dissect the cochleae and post-fix for 2 hours.

Decalcification: Decalcify the cochleae in EDTA for several days.

Dissection: Under a dissecting microscope, carefully dissect the organ of Corti from the

cochlear spiral.

Immunostaining:

Permeabilize and block the tissue for 1 hour at room temperature.

Incubate with primary antibodies (e.g., mouse anti-CtBP2 and rabbit anti-GluA2/3)

overnight at 4°C.
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Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies

for 2 hours at room temperature.

Counterstain with DAPI to visualize cell nuclei.

Imaging and Quantification: Mount the tissue on a slide and image using a confocal

microscope. Acquire z-stacks of the inner hair cell region. Use image analysis software to

count the number of co-localized pre-synaptic (CtBP2) and post-synaptic (GluA2/3) puncta

per inner hair cell.[15] A reduction in the number of synaptic puncta in noise-exposed

animals compared to controls confirms synaptopathy.

GPIAS is a common behavioral paradigm to assess tinnitus in animals. The principle is that the

tinnitus percept "fills in" a silent gap in a background noise, thus reducing the inhibitory effect of

the gap on a startle reflex.

Materials:

Startle response system with a sound-attenuating chamber

Animal holder on a pressure-sensitive platform

Software for stimulus presentation and response recording

Procedure:

Acclimatization: Place the animal in the holder within the chamber and allow it to acclimatize

for 5-10 minutes.

Testing: Present a continuous background narrowband noise centered at a specific

frequency.

Trial Types: Randomly present two types of trials:

No-Gap Trials: A loud startling stimulus (e.g., 115 dB SPL broadband noise burst for 20

ms) is presented.

Gap Trials: A short silent gap (e.g., 50 ms) is introduced in the background noise 100 ms

before the startling stimulus.[5]
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Data Acquisition: Measure the amplitude of the startle response for each trial.

Data Analysis: Calculate the prepulse inhibition (PPI) for each background noise frequency. A

reduced PPI in the "gap" condition at a specific frequency range in noise-exposed animals is

interpreted as evidence of tinnitus at that pitch.[12]

Clinical Assessment
The THI is a validated self-report questionnaire to quantify the impact of tinnitus on a person's

life.

Procedure:

Administration: Provide the 25-item questionnaire to the patient.[11]

Instructions: Instruct the patient to answer each question based on their experiences over

the past week. Each question has three response options: "Yes" (4 points), "Sometimes" (2

points), and "No" (0 points).[16]

Scoring: Sum the points for all 25 questions to obtain a total score ranging from 0 to 100.[17]

Interpretation: The total score is graded to determine the severity of the tinnitus handicap:

0-16: Slight or no handicap (Grade 1)

18-36: Mild handicap (Grade 2)

38-56: Moderate handicap (Grade 3)

58-76: Severe handicap (Grade 4)

78-100: Catastrophic handicap (Grade 5)[11]

This protocol aims to match the perceived pitch and loudness of the patient's tinnitus using

externally generated sounds.

Materials:

Clinical audiometer
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Headphones

Procedure:

Pitch Matching:

Present pure tones of different frequencies to the ear contralateral to the tinnitus.

Use a two-alternative forced-choice procedure, asking the patient to identify which of two

tones is closer to their tinnitus pitch.

Narrow down the frequency range to identify the pitch that best matches the patient's

tinnitus.[10]

Loudness Matching:

Present a pure tone at the matched tinnitus frequency to the contralateral ear.

Adjust the intensity of the tone in 1 or 2 dB steps until the patient reports that it is equal in

loudness to their tinnitus.

The loudness match is typically expressed in dB sensation level (SL), which is the

intensity in dB above the patient's hearing threshold at that frequency.[10]

Drug Preparation and Administration
Caroverine Solution Preparation for In Vivo
Administration
For Intravenous Infusion:

Caroverine is typically available as a dihydrochloride salt.

Prepare a sterile solution in normal saline for infusion. The concentration will depend on the

specific clinical trial protocol.

For Oral Administration:
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Caroverine is available in capsule or tablet form, typically in 20 mg or 40 mg strengths.[18]

[19]

For Topical Administration (Eardrops):

A 1% Caroverine solution in a lipophilic carrier can be prepared for transtympanic delivery.

[13]

Protocol 7: Round Window Membrane Application in
Animal Models
This protocol describes the local delivery of Caroverine to the inner ear.

Start Anesthetize Animal Expose Auditory Bulla Visualize Round Window Membrane Apply Caroverine Solution End

Click to download full resolution via product page

Caption: Workflow for round window membrane drug application. (Within 100 characters)

Materials:

Anesthetized animal (e.g., guinea pig)

Surgical microscope

Micro-surgical instruments

Caroverine solution

Micropipette or gelfoam soaked in the drug solution

Procedure:

Anesthesia and Surgical Preparation: Anesthetize the animal and perform a post-auricular

incision to expose the auditory bulla.
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Exposure of the Round Window: Carefully open the bulla to visualize the round window

membrane.

Drug Application:

Direct Application: Use a micropipette to apply a small volume of the Caroverine solution

directly onto the round window membrane.

Gelfoam Application: Alternatively, soak a small piece of absorbable gelatin sponge

(gelfoam) in the Caroverine solution and place it on the round window membrane for

sustained release.

Closure: Close the surgical incision in layers.

Conclusion
Caroverine presents a targeted therapeutic approach for cochlear synaptic tinnitus by

addressing the underlying glutamatergic excitotoxicity. The protocols outlined in these

application notes provide a framework for researchers and drug development professionals to

investigate the efficacy and mechanisms of Caroverine and other potential therapeutic agents

for this challenging condition. Rigorous preclinical and clinical studies, employing standardized

methodologies as described, are essential for advancing the development of effective

treatments for tinnitus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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